molecular formula C13H16N2OS B6438196 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2549028-93-3

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B6438196
CAS No.: 2549028-93-3
M. Wt: 248.35 g/mol
InChI Key: FDPXVUBEHKWTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzothiazole and pyrrolidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    2-Arylbenzothiazoles: These compounds also contain a benzothiazole ring but differ in the substituents attached to the ring.

    Thiazole Derivatives: Compounds containing the thiazole ring exhibit diverse biological activities, such as antifungal and anti-inflammatory properties.

    Indole Derivatives: These compounds contain an indole ring and are known for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its combined benzothiazole and pyrrolidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXVUBEHKWTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.